molecular formula C19H22N2O4S B2402165 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide CAS No. 921916-13-4

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No.: B2402165
CAS No.: 921916-13-4
M. Wt: 374.46
InChI Key: DLNYFUZEIXKKBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the reaction of 4-hydroxyquinolin-2(1H)-ones with 2-(1-methyl-2-oxo-butylidene)-malonic acid diethyl ester or 3-hydroxy-2-phenylbut-2-enoic acid ethyl ester in the presence of DMSO/NH4OAc .


Chemical Reactions Analysis

The chemical reactions involving this compound might be similar to those of 4-hydroxy-2-quinolones, which have been used in the synthesis of related four-membered to seven-membered heterocycles .

Scientific Research Applications

Fluorescent Complex Synthesis

Research on analogues of Zinquin-related fluorophores, such as the 4- and 5-methoxy isomers, has shown that these compounds can form fluorescent complexes with Zn(II), with the 4-methoxy compound exhibiting significant fluorescence compared to others. This property is crucial for applications in bioimaging and the study of zinc in biological systems (Kimber et al., 2003).

Tubulin Polymerization Inhibition

Methoxy-substituted 3-formyl-2-phenylindoles, including derivatives of the compound , have been found to inhibit tubulin polymerization effectively. This action is critical for the development of new cytostatics, as tubulin polymerization is a prevalent mode of action for cancer therapeutics. These compounds disrupt microtubule assembly, similarly to colchicine, indicating potential applications in cancer treatment (Gastpar et al., 1998).

Cytotoxic Activity

Novel 2-phenylquinolin-4-ones have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Compounds like 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one showed significant inhibitory activity, suggesting that derivatives of the compound could serve as promising candidates for anticancer drug development (Chou et al., 2010).

Neuroleptic Potential

The synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines has shown that these compounds act as dopamine antagonists in vitro, which could have implications in developing treatments for psychiatric disorders. However, in vivo evaluations did not establish their effectiveness as antipsychotic agents, highlighting the complexity of translating in vitro activity to therapeutic potential (Ellefson et al., 1980).

Antimicrobial and Antihypertensive Agents

Research into quinazoline derivatives has shown potential for these compounds to act as diuretic and antihypertensive agents. Specifically, certain N-substituted benzene sulfonamide derivatives exhibited potent activity, suggesting a promising avenue for the development of new treatments for hypertension and associated cardiovascular diseases (Rahman et al., 2014).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-21-18-9-6-16(13-15(18)5-10-19(21)22)20-26(23,24)12-11-14-3-7-17(25-2)8-4-14/h3-4,6-9,13,20H,5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNYFUZEIXKKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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